Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a chemical compound with significance in synthetic chemistry, particularly as an intermediate in the synthesis of various organic molecules. It belongs to a class of protected amino acids and esters, characterized by the presence of the tert-butoxycarbonyl (Boc) group which serves as a protective group for the amino functionality during chemical reactions.
Synthesis Analysis
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate and related compounds often involves the protection of amino groups with Boc to prevent unwanted reactions. A notable method includes starting from L-aspartic acid, undergoing selective methylation, Boc-protection, acylation, and subsequent reduction and oxidation steps, resulting in compounds like Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate with an overall yield of about 41% (Zhang, 2012).
Scientific Research Applications
Synthesis of Microsporin B :
- It has been used in the synthesis of both enantiomers of the key amino acid fragment of microsporin B, an unusual amino acid residue, through methods involving cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives :
- This compound has been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, important building blocks in organic synthesis (Davies, Fenwick, & Ichihara, 1997).
Creation of Substitution Products :
- It has facilitated the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its subsequent reaction with various amines to produce N-substituted methyl (Z)-2-((tert-butoxycarbonyl)-amino)amino)propenoates (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
Precursor for trans-4-Methylproline :
- It has been used as a precursor for trans-4-methylproline, a component of interest in peptide synthesis (Nevalainen & Koskinen, 2001).
Intermediate for N-Methylpyrrole Ring Construction :
- Its derivatives have been utilized as intermediates for constructing the N-methylpyrrole ring, a structure present in various bioactive compounds (Kawano, Negoro, & Ueda, 1997).
Study of Arginine Modifications :
- It has been involved in the study of arginine modifications in a model system with methylglyoxal to understand the reaction pathway of α-dicarbonyl compounds with the guanidino group of arginine (Klöpfer, Spanneberg, & Glomb, 2011).
Quantitative Analysis in Amino Acid and Peptide Derivatives :
- The tert-butyloxycarbonyl group, a component of this compound, has been crucial for the quantitative determination in N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
Synthesis of Amino Acid-Based Polyacetylenes :
- Its derivatives have been used in the synthesis and analysis of novel amino acid-derived acetylene monomers for polymerization studies (Gao, Sanda, & Masuda, 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMAPDGQRMRLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471730 | |
Record name | Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |
CAS RN |
163852-55-9 | |
Record name | Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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